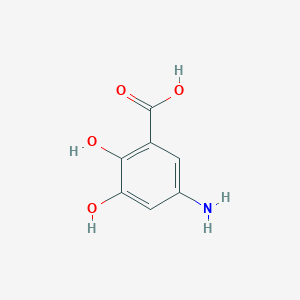

5-Amino-2,3-dihydroxybenzoic acid

Descripción general

Descripción

5-Amino-2,3-dihydroxybenzoic acid is a compound with the CAS Number: 773041-88-6 . It has a molecular weight of 169.14 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NO4/c8-3-1-4 (7 (11)12)6 (10)5 (9)2-3/h1-2,9-10H,8H2, (H,11,12) . The InChI key is GIGDAMOOQZMWMC-UHFFFAOYSA-N .Chemical Reactions Analysis

The direction of reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH . A V-shaped tunnel of 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao) was identified, through which the substrate travels in the enzyme .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Oxidative Stress Assessment

Research has shown that 5-Amino-2,3-dihydroxybenzoic acid, as a derivative of 5-aminosalicylic acid, can be used to assess the formation of reactive oxygen species, especially in response to ozone exposure. This application is beneficial for understanding oxidative stress mechanisms in biological systems. For instance, an increase in certain oxidation products of 5-aminosalicylic acid, such as 5-amino-2,3,4,6-tetrahydroxybenzoic acid, was significantly noted in response to ozone, indicating its potential as a specific probe for in vivo oxidative stress (Kumarathasan et al., 2001).

Biosynthesis of Ansamycins

3-Amino-5-hydroxybenzoic acid, a closely related compound, has been identified as a direct precursor in the biosynthesis of ansamycins, a class of antibiotics, in Nocardia mediterranei. This insight into the biosynthetic pathway of antibiotics highlights the role of similar compounds in pharmaceutical development (Ghisalba & Nüesch, 1981).

Metabolic Pathways and Bacterial Utilization

The metabolism of compounds similar to this compound by bacteria provides insights into biodegradation and potential environmental applications. For instance, the study of 5-aminosalicylate metabolism by Pseudomonas sp. BN9 revealed unique metabolic pathways involving ring cleavage and formation of non-aromatic products, contributing to our understanding of bacterial metabolism and bioremediation strategies (Stolz, Nörtemann & Knackmuss, 1992).

Pharmaceutical and Clinical Research

In the realm of pharmaceutical and clinical research, studies have examined the transport mechanisms of similar compounds in the small intestine, contributing to our understanding of drug delivery and absorption. For example, research on 5-Aminolevulinic acid, a structurally similar compound, has revealed insights into its intestinal transport, which is crucial for optimizing drug delivery systems (Anderson et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of 5-Amino-2,3-dihydroxybenzoic acid is the enzyme 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD) from Aspergillus oryzae . This enzyme plays a crucial role in the decarboxylation and carboxylation reactions of the compound .

Mode of Action

This compound interacts with its target enzyme through a V-shaped tunnel . The side chain conformation of a tyrosine residue controls the entry and exit of the substrate/product during reversible reactions . The direction of these reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH .

Biochemical Pathways

The compound is involved in the bio-Kolbe–Schmitt reaction, a biochemical pathway that offers an alternative to CO2 fixation . The direction of the reversible enzyme catalytic reactions in this pathway can be separated at different pH values .

Result of Action

The interaction of this compound with its target enzyme leads to decarboxylation at pH 5.0 and carboxylation at pH 8.6 . These reactions enrich the understanding of the interactions of substrates/products with macromolecular reversible enzymes in different reaction directions .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The direction of the reversible enzyme catalytic reactions depends on the pH, with decarboxylation occurring at pH 5.0 and carboxylation at pH 8.6 .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that hydroxybenzoic acids, which are structurally related to 5-Amino-2,3-dihydroxybenzoic acid, can influence metabolism, cellular signaling, and gene expression . They can activate the Nrf2 signaling pathway that increases the expression of antioxidant enzymes, thereby decreasing oxidative stress .

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that hydroxybenzoic acids can have significant effects on cells. For example, they can inhibit seed germination and root growth, reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

Molecular Mechanism

It has been found that a V-shaped tunnel of 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae controls the entry and exit of substrate/product during reversible reactions . This suggests that this compound may have similar interactions with enzymes.

Temporal Effects in Laboratory Settings

It is known that hydroxybenzoic acids can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that hydroxybenzoic acids can have significant effects on the cardiovascular system .

Metabolic Pathways

It is known that hydroxybenzoic acids are synthesized through the shikimate and phenylpropanoid pathways .

Transport and Distribution

It is known that hydroxybenzoic acids can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that hydroxybenzoic acids can have significant effects on the activity or function of specific compartments or organelles .

Propiedades

IUPAC Name |

5-amino-2,3-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,9-10H,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGDAMOOQZMWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720284 | |

| Record name | 5-Amino-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773041-88-6 | |

| Record name | 5-Amino-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

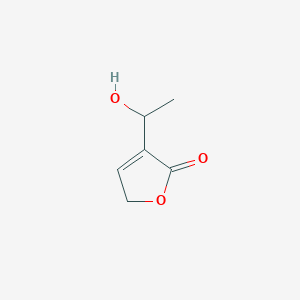

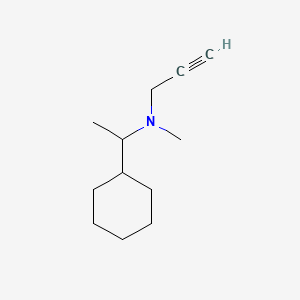

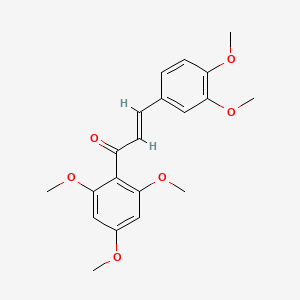

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Pyrrolidinone, 1-[(trimethylsilyl)methyl]-](/img/structure/B3057096.png)

![7-Oxabicyclo[4.1.0]heptane-3-methanol](/img/structure/B3057115.png)